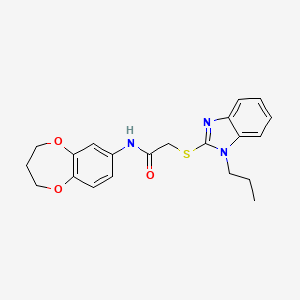![molecular formula C17H13NO5 B15108093 N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B15108093.png)
N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety and a methoxybenzofuran carboxamide group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a Pd-catalyzed C-N cross-coupling reaction involving 5-bromo-benzodioxole, PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Introduction of Methoxybenzofuran: The methoxybenzofuran group is introduced via a Pd-catalyzed amination reaction using fused heteroaryl amines, PdCl2, xantphos, and Cs2CO3 in toluene under reflux conditions.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through a condensation reaction with appropriate amines and carboxylic acids under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous flow processes and the use of recyclable heterogeneous catalysts can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or methoxybenzofuran moieties using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole or methoxybenzofuran derivatives.
Applications De Recherche Scientifique
N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide is unique due to its specific combination of benzodioxole and methoxybenzofuran moieties, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C17H13NO5 |
|---|---|
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H13NO5/c1-20-13-4-2-3-10-7-15(23-16(10)13)17(19)18-11-5-6-12-14(8-11)22-9-21-12/h2-8H,9H2,1H3,(H,18,19) |
Clé InChI |
JAAKXOLYNRMVNA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-dimethyl-10-(3-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15108011.png)
![1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B15108012.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B15108016.png)
![1-({[4-(2,6-Dimethylphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15108020.png)
![N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B15108030.png)
![8-(4-bromophenyl)-N-(3-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B15108043.png)

![Methyl 4-({6-[(4-methylphenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate](/img/structure/B15108057.png)
![ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B15108070.png)
![(2Z)-2-(2-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15108072.png)
![methyl 4,5-dimethoxy-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B15108075.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B15108079.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15108086.png)
![5-ethoxy-1-methyl-6-(((6-oxo-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B15108092.png)
